(S)-4-Aminoazepan-2-one can be synthesized through various chemical methods, often starting from simpler precursors such as azepanones or related cyclic compounds. The compound is not commonly found in nature and is primarily produced through synthetic routes in laboratory settings.
(S)-4-Aminoazepan-2-one falls under the category of amino acids and amides, specifically as an aminoamide due to its structure containing both amino and carbonyl functionalities. It is also classified as a chiral compound, which has implications for its pharmacological properties.
The synthesis of (S)-4-Aminoazepan-2-one typically involves several key steps:
For example, one method described involves reducing a corresponding azepanone derivative followed by the introduction of an amino group, yielding (S)-4-Aminoazepan-2-one in good yields .
(S)-4-Aminoazepan-2-one features a seven-membered ring with an amino group at position four and a carbonyl group at position two. This configuration contributes to its unique properties and biological activity.
The stereochemical configuration at the chiral center is significant for its interaction with biological targets.
(S)-4-Aminoazepan-2-one can undergo various chemical reactions:
Common reagents used include potassium permanganate for oxidation and lithium aluminum hydride for reduction .
The mechanism of action for (S)-4-Aminoazepan-2-one primarily relates to its role as a building block in pharmaceutical compounds. It may interact with specific receptors or enzymes due to its structural properties, influencing biological pathways relevant to its applications.
The compound's activity can be attributed to:
Relevant data includes spectroscopic analysis confirming the compound's structure through techniques like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) .
(S)-4-Aminoazepan-2-one has several scientific uses:
Enantioselective catalysis has emerged as the cornerstone for efficient construction of the (S)-4-aminoazepan-2-one scaffold. Key strategies leverage chiral metal complexes and organocatalysts to control absolute stereochemistry during ring formation or functionalization.
Table 1: Catalytic Asymmetric Routes to (S)-4-Aminoazepan-2-one Precursors
Method | Catalyst System | Key Substrate | Yield (%) | ee (%) | Limitations |
---|---|---|---|---|---|
Ni-Catalyzed Coupling | NiBr₂·glyme / (S,S)-Pybox L1 | α-Bromo-δ-Cbz-aminopentanoate | 84-86 | 97 | Limited success with β-branched nucleophiles |
Salen-Mediated Desymmetrization | Co(III)-(R,R)-Jacobsen salen | meso-Glutarimide derivative | 75 | 92 | Requires activated imide substrate |
Organocatalytic Cyclization | (S)-Imidazolidinone | N-Cbz-δ-azido aldehyde | 65 | 89 | Moderate yield for 7-membered ring |
Kinetic resolution (KR) provides a powerful alternative for accessing enantiopure (S)-4-aminoazepan-2-one from racemic mixtures, particularly when asymmetric desymmetrization is impractical. KR exploits differential reaction rates of enantiomers with a chiral catalyst.
Table 2: Kinetic Resolution Performance Metrics
KR Method | Resolving Agent | s Factor | Optimal Conditions | Recovered (S)-Amine ee (%) |
---|---|---|---|---|
Ti-Salalen Oxidation | C6 / H₂O₂ | 81–87 | CHCl₃, 0°C, 1 mol% cat. | 96 (at 50% conv.) |
Enzymatic Acylation | CAL-B / Vinyl Acetate | 35 | MTBE, 25°C | 90 (at 55% conv.) |
CPA-DKR Phosphorylation | (R)-TRIP / POCl₂ | 48 | DCM, -40°C, 2,6-lutidine | 94 (84% yield) |
Solid-phase synthesis (SPS) offers advantages for scalable, stereocontrolled production by facilitating purification and driving reactions to completion via excess reagent use. Key strategies include:
Table 3: Solid-Phase Synthesis Resin/Linker Performance
Resin Type | Linker | Loading (mmol/g) | Cleavage Conditions | Epimerization (%) | Overall Yield (S)-Lactam (%) |
---|---|---|---|---|---|
2-Chlorotrityl Chloride | Ester | 0.6–1.2 | 1% TFA/DCM | <1 | 78 |
HMPA Wang | Ester | 0.4–0.7 | 95% TFA/H₂O | 3–5 | 65 |
Rink Amide AM | Amide | 0.3–0.6 | 95% TFA/H₂O | Not applicable¹ | 60 (C-terminal amide) |
¹Lactamization occurs before cleavage, but product is C-terminal amide, not lactam.
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7